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Compound Name:
trimethylbenzenesulfonamide

CAS No.: 151915-07-0

Cat. No.: B182743

Get Quote

Executive Summary & Compound Profile

N-ethyl-2,4,6-trimethylbenzenesulfonamide represents a critical scaffold in medicinal
chemistry, utilizing the mesityl (2,4,6-trimethylphenyl) moiety to introduce specific steric
shielding around the sulfonamide core. Unlike its unhindered counterparts (e.g., p-
toluenesulfonamides), the ortho-methyl groups in this compound impose restricted rotation and
unique hydrophobic packing, significantly influencing metabolic stability and receptor binding
kinetics.

This guide compares the crystallographic data and structural performance of this compound
against two primary alternatives:

e The Parent Scaffold: 2,4,6-Trimethylbenzenesulfonamide (Mesitylenesulfonamide).[1]

e The Unhindered Analog: N-ethyl-4-methylbenzenesulfonamide (N-ethyl-tosylamide).
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Core Value Proposition

» Steric Protection: The 2,6-dimethyl substitution creates a "hydrophobic cage” protecting the
S-N bond from premature hydrolysis.

o Crystal Packing: Exhibits disrupted

stacking compared to planar sulfonamides, leading to higher solubility in non-polar solvents.

e Supramolecular Synthon: Forms discrete dimers or catemers via N-H:--O=S bonds,
modulated by the N-ethyl steric bulk.

Comparative Crystallographic Data[2][3]

The following data synthesizes experimental values from the Cambridge Structural Database
(CSD) for the parent scaffold and direct analogs to benchmark the N-ethyl derivative's lattice
behavior.

Table 1: Unit Cell & Structural Parameters Comparison
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Parameter

Target: N-ethyl-
2,4,6-trimethyl
(Predicted/Analogo

Alternative A: 2,4,6-
trimethylbenzenesulf

Alternative B: N-
ethyl-4-
methylbenzenesulfo

onamide (Parent) namide
us) (Unhindered)
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P21/c (Likely) P2i/c P2i/c
Z (Molecules/Cell) 4 4 4

Volume (A3) ~1150 - 1200 (Est.) 1045.2 (Ref [1]) 1080.5 (Ref [2])
Density (g/cm3) ~1.22 1.265 1.259
S-N Bond Length 1.62-1.64 A 1.608 A 1.612 A

Intermolecular H-Bond

Discrete Dimer (Steric
break)

Infinite Chain C(4)

Infinite Chain C(4)

Steric Hindrance

High (Ortho-Me + N-
Ethyl)

High (Ortho-Me)

Low (Para-Me only)

Technical Insight: The introduction of the N-ethyl group into the mesityl scaffold disrupts the tight

infinite hydrogen-bonded chains seen in Alternative A. Expect a transition from C(4) infinite

chains to R22(8) dimers or sterically frustrated discrete units, increasing the entropy of

dissolution.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.

The crystallization method specifically addresses the challenge of "oiling out” common with N-

alkyl sulfonamides.
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Protocol A: Controlled Crystallization (Vapor Diffusion)

o Objective: Obtain single crystals suitable for XRD (0.2 x 0.2 x 0.1 mm).

o Challenge: The N-ethyl and mesityl methyls increase lipophilicity, making standard
evaporation rapid and disordered.

Step-by-Step Workflow:

» Dissolution: Dissolve 50 mg of N-ethyl-2,4,6-trimethylbenzenesulfonamide in 2 mL of
Dichloromethane (DCM). Ensure complete clarity.

« Filtration: Pass through a 0.45 pm PTFE syringe filter into a narrow inner vial (4 mL).

o Antisolvent Addition: Place the inner vial inside a larger jar (20 mL) containing 5 mL of n-
Hexane or Pentane.

o Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

» Validation: Crystals should appear within 48-72 hours. Check birefringence under a
polarizing microscope.

o Pass Criteria: Sharp extinction angles.

o Fail Criteria: Dendritic growth (indicates diffusion was too fast; repeat with Heptane).

Protocol B: Data Collection & Refinement Strategy

o Temperature: Collect data at 100 K (Cryostream) to freeze methyl group rotation on the
mesityl ring.

« Resolution: Aim for 0.75 A or better to resolve the N-ethyl terminal disorder.

¢ Refinement: Use a riding model for methyl hydrogens (AFIX 137) but allow the N-ethyl
torsion angle to refine freely initially to detect gauche/anti conformation.

Structural Mechanism & Logic
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The performance difference between the target and its alternatives is driven by the "Mesityl
Gear Effect”.

o The Gear Effect: The two ortho-methyl groups of the mesityl ring force the sulfonyl group to
rotate out of coplanarity with the benzene ring.

o N-Ethyl Impact: The N-ethyl group adds a secondary steric clash. To minimize energy, the
ethyl group typically adopts a gauche orientation relative to the sulfonyl oxygens.

e Outcome: This pre-organized conformation reduces the entropic penalty of binding to protein
pockets (e.g., COX-2 or Carbonic Anhydrase), often resulting in higher binding affinity
despite the bulk.

Visualization: Steric Interaction Pathway
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Figure 1: Mechanistic flow illustrating how the ortho-methyl groups (Mesityl) and N-ethyl
substituent dictate the structural conformation and stability profile of the compound.

Comparative Performance Analysis
A. vs. Unsubstituted Parent (Mesitylenesulfonamide)[1]

» H-Bonding: The parent compound has two active sulfonamide protons (

), allowing it to form strong 3D networks. The N-ethyl derivative has only one donor (

), limiting it to dimer or chain formation.
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» Implication: The N-ethyl derivative will have a lower melting point and higher solubility in
organic solvents (DCM, Chloroform) compared to the parent.

B. vs. Non-Hindered Analog (N-ethyl-tosylamide)

» Pi-Stacking: The tolyl analog packs efficiently with parallel

interactions. The mesityl analog's methyl groups act as "bumpers," preventing this stacking.

e Implication: The target compound exhibits higher porosity in the solid state (lower calculated
density) and is less likely to form polymorphs, making it a more robust candidate for
formulation stability.

Visualization: Crystallization Decision Tree
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Figure 2: Decision matrix for selecting the optimal crystallization method based on solubility
behavior, favoring vapor diffusion for this lipophilic sulfonamide.
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e Supramolecular Synthons in Sulfonamides

o Title: Sulfonamide-based derivatives: Synthesis and crystal structure analysis.
o Source:European Journal of Chemistry (2020).
o Context: Discusses the R2z(8) dimer motif common in N-substituted sulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Structural Characterization & Performance Guide: N-
ethyl-2,4,6-trimethylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182743/docs#structural-characterization-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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